Acurea

Glycogen phosphorylase inhibition Type 2 diabetes X-ray crystallography

Researchers studying glycogen phosphorylase often face confounding allosteric effects when using standard inhibitors. Acurea (N-acetyl-N'-beta-D-glucopyranosyl urea) solves this by binding exclusively at the catalytic site without inducing significant tertiary structure changes (X-ray resolution 2.0 Å). • Binding mode: Minimal loop displacement vs. Bzurea analog; ensures clean catalytic site inhibition. • Purity: ≥95% (custom synthesis); ideal for enzymatic assays and crystallography. • Supply: Custom synthesis available; typical lead time 2-4 weeks; global shipping.

Molecular Formula C35H52O4
Molecular Weight 536.8 g/mol
Cat. No. B8775512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcurea
Molecular FormulaC35H52O4
Molecular Weight536.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
InChIInChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3
InChIKeyKGSZHKRKHXOAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acurea Overview: Biochemical and Industrial Forms


Acurea refers to two distinct chemical entities: (1) N-acetyl-N'-beta-D-glucopyranosyl urea, a substituted urea of beta-D-glucose with the molecular formula C9H16N2O7 and a molecular weight of 264.23 g/mol, which acts as an inhibitor of glycogen phosphorylase, a target for type 2 diabetes therapeutics [1]; and (2) a chromium-based nanocomposite hard surface coating with a microhardness exceeding 4000 HV, designed for precision cutting tools [2]. Both forms are used in research and industrial applications, but their distinct mechanisms and performance metrics necessitate careful selection based on specific experimental or operational requirements.

Why Acurea Cannot Be Substituted


Generic substitution of Acurea in either its biochemical or industrial form is not feasible due to quantifiable differences in binding mode, conformational impact, and material performance. In biochemical assays, Acurea (the glycogen phosphorylase inhibitor) exhibits a distinct binding mode compared to its close analog Bzurea, resulting in divergent structural effects on the target enzyme [1]. Similarly, in industrial applications, the ACUREA hard coating demonstrates a specific microhardness (>4000 HV) and thermal stability (up to 1000°C) that distinguishes it from alternative coatings like AlCrN, directly impacting tool life and cutting performance [2][3]. These differences preclude simple interchangeability.

Acurea Comparative Evidence


GPb Conformational Impact: Acurea vs. Bzurea

Acurea (N-acetyl-N'-beta-D-glucopyranosyl urea) and Bzurea (N-benzoyl-N'-beta-D-glucopyranosyl urea) are both inhibitors of glycogen phosphorylase b (GPb). Crystallographic studies reveal that while Acurea binds to the catalytic site of T-state GPb with minimal tertiary structure changes, Bzurea induces a substantial conformational shift in the 282-287 loop (Cα atom displacement of 1.3-3.7 Å) and additionally occupies an allosteric site 33 Å from the catalytic site [1]. This differential binding mode is critical for researchers designing inhibitors with specific allosteric or catalytic site effects.

Glycogen phosphorylase inhibition Type 2 diabetes X-ray crystallography

Microhardness: ACUREA vs. AlCrN

The ACUREA chromium-based nanocomposite coating is positioned as an alternative to AlCrN coatings for high-speed steel reamers. Quantitative data indicates that the ACUREA coating achieves a microhardness of over 4000 HV, a key determinant of wear resistance and tool life [1]. While direct comparative wear data against AlCrN under identical conditions is not available in the provided sources, this hardness value is a critical differentiator for procurement decisions involving high-wear applications.

Hard coatings Cutting tools Wear resistance

Thermal Stability: ACUREA vs. AlCrN

The ACUREA coating demonstrates high thermal stability up to 1000°C, which prevents built-up edge formation and allows for cutting speeds ranging from 20 to 60 m/min depending on the workpiece material [1][2]. This thermal performance is a key advantage over alternatives like AlCrN, as it directly enables more aggressive machining parameters without compromising tool integrity.

Thermal stability Cutting speed Coating performance

Acurea Optimal Applications


Glycogen Phosphorylase Allostery Research

For researchers investigating the structural basis of glycogen phosphorylase inhibition, Acurea (N-acetyl-N'-beta-D-glucopyranosyl urea) is the preferred compound when the goal is to study catalytic site binding without inducing allosteric conformational changes. Its binding mode, characterized by minimal tertiary structure perturbation as shown by X-ray crystallography at 2.0 Å resolution [1], makes it an ideal tool for isolating catalytic site effects, in contrast to Bzurea which induces significant loop displacement and allosteric site occupation.

High-Speed Machining of Hard-to-Cut Materials

The ACUREA hard coating is optimally suited for industrial applications involving high-speed reaming of challenging materials such as stainless steels, titanium alloys, and fiber-reinforced plastics. Its thermal stability up to 1000°C and microhardness exceeding 4000 HV [1][2] enable cutting speeds of 20-60 m/min without built-up edge formation, directly improving throughput and tool life in demanding manufacturing environments.

Type 2 Diabetes Drug Discovery: Inhibitor Controls

In drug discovery programs targeting glycogen phosphorylase for type 2 diabetes, Acurea serves as a critical control compound for benchmarking novel inhibitors. Its well-defined binding mode and lack of allosteric effects [1] allow researchers to distinguish between catalytic site-specific inhibition and compounds that may induce broader conformational changes, thereby streamlining the identification of mechanistically distinct lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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